Chromatographic Resolution by Retention Time
Dipyridamole tripiperidine (Related Compound A) elutes with a relative retention time (RRT) of 1.9 versus the dipyridamole parent peak in the official USP organic impurities method. [1] This RRT is the highest among all six specified impurities (B RRT 0.6, F RRT 0.7, D RRT 0.9, E RRT 1.2, C RRT 1.5), providing unambiguous chromatographic separation that minimizes co-elution risk. A system suitability resolution of ≥4.0 between Compound D and dipyridamole is mandated, and the distinct RRT of Compound A ensures it falls well outside the critical resolution zone. [1]
| Evidence Dimension | Relative Retention Time (RRT) in USP Organic Impurities LC Method |
|---|---|
| Target Compound Data | RRT = 1.9 (Dipyridamole Related Compound A) |
| Comparator Or Baseline | Dipyridamole (RRT = 1.0); Related Compound B (RRT 0.6); Compound F (RRT 0.7); Compound D (RRT 0.9); Compound E (RRT 1.2); Compound C (RRT 1.5) |
| Quantified Difference | Compound A elutes 0.4 RRT units later than the nearest eluting specified impurity (Compound C, RRT 1.5) and 0.9 units later than dipyridamole |
| Conditions | USP 2025 Organic Impurities method: Column 2.1 mm × 15 cm, 1.7 µm L1 packing; Column temp. 45°C; Flow rate 0.3 mL/min; UV detection at 295 nm; Mobile phase gradient of ammonium formate pH 5.0 / acetonitrile |
Why This Matters
The distinct RRT of 1.9 ensures confident peak identification and minimizes the risk of misassigning unknown impurities to this specified impurity slot, which is essential for accurate batch release and shelf-life stability evaluation.
- [1] United States Pharmacopeia (USP) 2025. Dipyridamole Monograph – Organic Impurities. Table 2: Relative Retention Times and Acceptance Criteria. Lines 57-62. View Source
